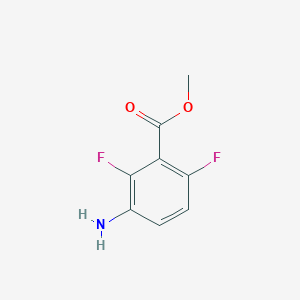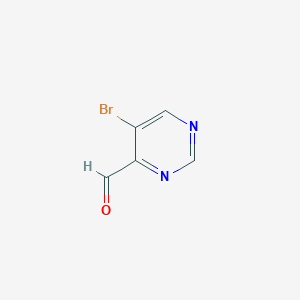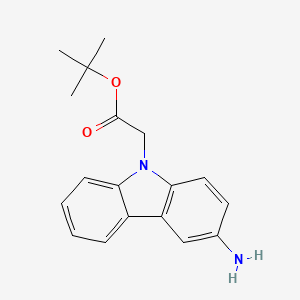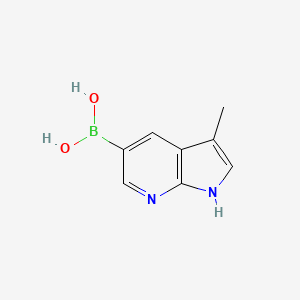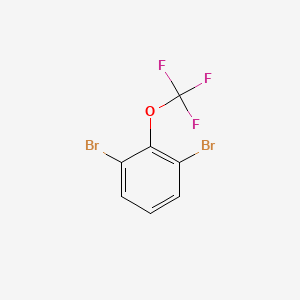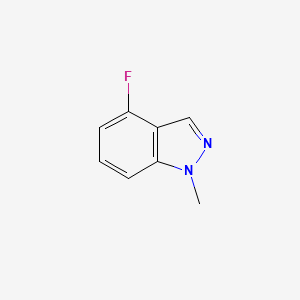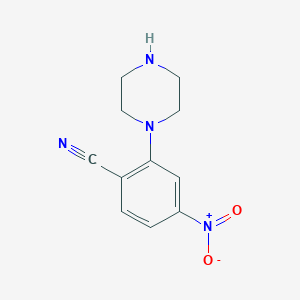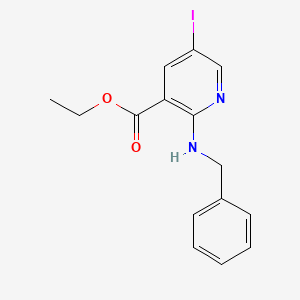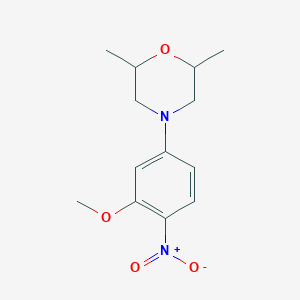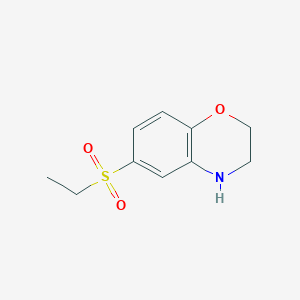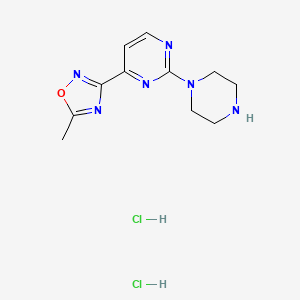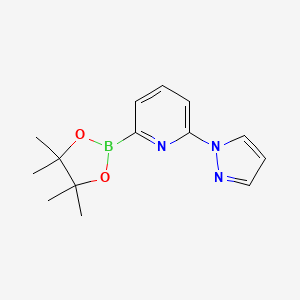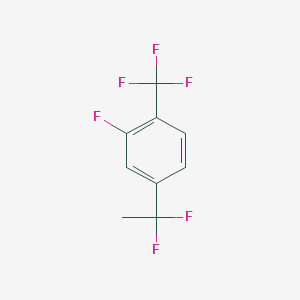![molecular formula C6H8F3N B1390605 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1212082-75-1](/img/structure/B1390605.png)
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
2-(Trifluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by the presence of a trifluoromethyl group and an azabicyclohexane structure
Mechanism of Action
- The primary targets of this compound are histone deacetylase (HDAC) enzymes . HDACs play a crucial role in regulating gene expression by removing acetyl groups from lysine residues in proteins, including histones .
- Competitive, slow-binding mechanisms are also observed for specific HDAC pairs (e.g., HDACs 1, 2, and 6 vs. HDACs 3 and 8) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with metabotropic glutamate receptors, particularly the metabotropic glutamate receptor 2 (mGluR2). These interactions are significant as they modulate the activity of downstream effectors such as adenylate cyclase, which in turn affects neurotransmission and synaptic stabilization . The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool in studying neurotransmission and related biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the firing rate of serotonin neurons in the medial prefrontal cortex, thereby influencing serotonin levels and neurotransmission . Additionally, it impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the metabotropic glutamate receptor 2, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling pathway inhibits adenylate cyclase activity, which in turn modulates neurotransmission and synaptic stabilization . The compound’s ability to inhibit or activate enzymes and alter gene expression further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmission and synaptic stabilization without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as adenylate cyclase and other regulatory proteins influence the overall metabolic pathways within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within different cellular compartments . These interactions are critical for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and understanding its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Azabicyclo[3.1.0]hexane: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.
Trifluoromethyl-substituted compounds: Share the trifluoromethyl group but differ in the rest of the molecular structure, leading to varied properties and uses.
Uniqueness
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the combination of the trifluoromethyl group and the azabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBRBLVWXHRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


